1-Nitrosonaphthalen-2(1H)-one
Description
Historical Context of Nitrosonaphthol Research
The investigation of nitrosonaphthols and their metal complexes dates back to the 19th century. The first report of a metal-nitrosophenolato complex, specifically with mercury(II), was made by Eugéne Millon in 1849. mdpi.com A significant advancement came in 1883 when Otto Hoffmann synthesized Naphthol Green, an iron complex of a sulfonated derivative of 1-nitroso-2-naphthol (B91326). chsopensource.org
In the early 20th century, Ilinski and Knorre were the first to successfully utilize these compounds as colorimetric and gravimetric organic reagents for the quantitative analysis of transition metals. researchgate.net Around the same period, Oskar Baudisch developed what is now known as the Baudisch reaction, a method for synthesizing metal-nitrosophenolato compounds from sources like benzene (B151609), hydroxylamine (B1172632) or nitrous acid, and copper salts. encyclopedia.pubmdpi.com
A pivotal aspect of historical and ongoing research has been the study of the tautomeric equilibrium between the nitroso-naphthol and the naphthoquinone-oxime forms. researchgate.netacs.org Early investigations in the 20th century employed spectroscopic methods like IR and UV-Vis to understand this phenomenon. bharatividyapeeth.edu For over a century, 1,2-naphthoquinone-1-oxime, the parent compound of this class, has been a subject of detailed study, recognized for its importance in analytical chemistry. bharatividyapeeth.edu
Significance and Research Trajectories of 1-Nitrosonaphthalen-2(1H)-one in Organic Chemistry
The significance of this compound stems from its versatile reactivity and its utility in various chemical applications. Research has primarily focused on its synthesis, its reactions to form new compounds, and its applications as a chelating agent and dye.
Synthesis and Reactivity: The compound is typically synthesized by the nitrosation of 2-naphthol (B1666908) using nitrous acid. wikipedia.orgprepchem.com More complex synthetic routes, such as a copper(II)-mediated iodination to produce 3-Iodo-1-nitrosonaphthalene-2-ol, have also been developed. mdpi.com
Its reactivity is dominated by its ability to act as a ligand, forming stable, often intensely colored, complexes with a variety of metal ions, including iron(II), cobalt(II), and ruthenium(II). wikipedia.orgresearchgate.net The deep coloration of these complexes arises from delocalized bonding within the five-membered chelate ring formed with the metal ion. wikipedia.org Research has also explored its participation in cycloaddition reactions, for instance, with 3-aroylaziridines to form naphtho[1,2-d]oxazoles. cdnsciencepub.com
Applications: Historically and currently, a major application of 1-nitroso-2-naphthol is as a chelating agent and analytical reagent. bharatividyapeeth.edu It is used for the preconcentration and determination of metal ions like cobalt. sigmaaldrich.com Furthermore, its ability to bind to metal ions has been exploited for environmental remediation, specifically for the removal of heavy metals such as Pb(II), Cu(II), and Cr(III) from water. sigmaaldrich.com
In the field of materials science, it serves as a dye and an intermediate in the synthesis of other dyes. wikipedia.orgresearchgate.net A notable commercial product is 'Pigment Green 8', which is an iron tris(1-nitroso-2-naphtholato) complex used to color concrete, textiles, and paints. encyclopedia.pub
Table 1: Selected Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Synthesis | Can be prepared by treating 2-naphthol with nitrous acid. | wikipedia.org |
| Complexation | Forms deeply colored complexes with iron(II) and cobalt(II). | wikipedia.org |
| Analytical Chemistry | Used for the preconcentration of cobalt for atomic absorption spectrometry. | sigmaaldrich.com |
| Environmental Chemistry | Used as a chelating ion-exchanger for the removal of Pb(II), Cu(II), and Cr(III) from water. | sigmaaldrich.com |
| Organic Reactions | Reacts with 3-aroylaziridines in 1,3-dipolar cycloaddition reactions. | cdnsciencepub.com |
| Materials | An iron complex is used commercially as 'Pigment Green 8'. | encyclopedia.pub |
Conceptual Frameworks for Investigating Naphthalene-Based Nitroso Compounds
The primary conceptual framework for understanding naphthalene-based nitroso compounds is the theory of tautomerism. The existence of a dynamic equilibrium between the 1-nitroso-2-naphthol and 1,2-naphthoquinone-1-oxime forms is the central concept that dictates the compound's structure and reactivity. researchgate.netresearchgate.net Investigations have consistently shown that the quinone-oxime tautomer is generally more stable, particularly in the solid state. researchgate.net
A combination of spectroscopic, crystallographic, and computational methods provides the foundation for studying this system.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools used to study the tautomeric equilibrium in different solvents and conditions. researchgate.netbharatividyapeeth.eduresearchgate.netoup.com These techniques allow for the characterization of the different tautomeric forms present in solution.
Crystallographic Methods: Single-crystal X-ray diffraction has been crucial in definitively determining the solid-state structure of these compounds and their metal complexes. mdpi.comresearchgate.net These studies have largely confirmed the predominance of the quinone-oxime structure in the crystalline phase. researchgate.netbharatividyapeeth.edu
Computational Methods: Quantum-chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the tautomeric equilibrium. researchgate.netresearchgate.netias.ac.in These theoretical studies help to calculate the relative stabilities of the different tautomers and isomers in both the gas phase and in various solvents, providing insights that complement experimental data. researchgate.net
Table 2: Methods for Investigating Naphthalene-Based Nitroso Compounds
| Methodology | Purpose | Key Insights |
|---|---|---|
| NMR Spectroscopy | To study the tautomeric equilibrium in solution. | Confirms the presence of different tautomers and isomers in various solvents. researchgate.netoup.com |
| X-ray Crystallography | To determine the precise molecular structure in the solid state. | Provides evidence for the dominance of the quinone-oxime form in crystals. researchgate.netmdpi.com |
| Quantum-Chemical Calculations (DFT, ab initio) | To calculate the relative energies and stabilities of tautomers. | Predicts the most stable tautomeric form under different conditions. researchgate.netresearchgate.net |
| UV-Vis Spectroscopy | To investigate electronic transitions and tautomeric forms. | Helps in identifying the different species present in solution based on their absorption spectra. bharatividyapeeth.edu |
Structure
3D Structure
Properties
CAS No. |
112328-04-8 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-nitroso-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,10H |
InChI Key |
QLVGTUKTMWWALI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(=O)C=CC2=C1)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Nitrosonaphthalen 2 1h One and Its Derivatives
Classical and Contemporary Approaches to 1-Nitrosonaphthalen-2(1H)-one Synthesis
Traditional synthetic routes to nitronaphthols, including the titular compound, have been well-documented. patsnap.comgoogle.com These classical methods involve fundamental organic reactions that have been refined over time to improve yields and selectivity. patsnap.com
Oxidation Pathways of Nitrosonaphthol Precursors
One of the classical methods for synthesizing nitronaphthol compounds is through the oxidation of the corresponding nitrosonaphthol precursor. patsnap.comgoogle.com This pathway involves the conversion of the nitroso group (-NO) into a nitro group (-NO₂). This transformation is a standard procedure in organic synthesis for accessing nitro compounds from their nitroso analogues.
Hydroxylation Reactions of Nitronaphthalene Analogues
The hydroxylation of nitronaphthalene serves as another key synthetic route. patsnap.comgoogle.com In this approach, a hydroxyl group (-OH) is introduced onto the nitronaphthalene scaffold. This method is particularly useful for producing hydroxylated derivatives that are important for further functionalization or as final target molecules. For instance, studies on the metabolism of 2-naphthylamine, a related aromatic amine, show that hydroxylation is a major transformation pathway, indicating the feasibility of such reactions on the naphthalene (B1677914) ring system. kcl.ac.uk
Nitration of Naphthol Derivatives: Challenges and Refinements
The direct nitration of naphthol derivatives is a common yet challenging method for preparing nitronaphthols. patsnap.comgoogle.com A classic procedure for the synthesis of 1-nitroso-2-naphthol (B91326) involves treating β-naphthol with sodium nitrite (B80452) and sulfuric acid at low temperatures. orgsyn.org The product, which precipitates from the reaction, can be obtained in very high yields. orgsyn.org
However, traditional nitration methods often lead to a mixture of ortho- and para-nitronaphthols, along with polynitrated byproducts. patsnap.com This lack of selectivity complicates the purification of the desired product and typically results in low yields. patsnap.com To overcome these challenges, refined methods have been developed. One such refinement involves the use of tert-butyl nitrite as a nitrating agent in the presence of an organic solvent. patsnap.comgoogle.com This contemporary approach has been shown to improve both the yield and selectivity of the nitration reaction for naphthol derivatives. patsnap.com For example, reacting 1-naphthol (B170400) with tert-butyl nitrite and water in tetrahydrofuran (B95107) can produce the target product with a yield of 82%. patsnap.com
Hydrolysis of 1-Chloro-2-nitronaphthalene (B8663688) as a Synthetic Route
The hydrolysis of halogenated nitronaphthalenes presents another viable synthetic pathway. patsnap.comgoogle.com Specifically, the hydrolysis of 1-chloro-2-nitronaphthalene can be employed to produce the corresponding 1-nitro-2-naphthol. This reaction involves the nucleophilic substitution of the chlorine atom with a hydroxyl group. While direct nitration of chloronaphthalene isomers is possible, it poses significant challenges in controlling the position of the incoming nitro group. Therefore, utilizing a pre-functionalized substrate like 1-chloro-2-nitronaphthalene followed by hydrolysis can be a more controlled route to the desired product.
Transition Metal-Mediated Synthetic Transformations
The functionalization of the 1-nitrosonaphthalen-2-ol scaffold can be effectively achieved using transition metal catalysis. These methods offer high efficiency and selectivity for introducing new functional groups that are difficult to install using classical approaches.
Copper(II)-Mediated Iodination in the Synthesis of 3-Iodo-1-nitrosonaphthalene-2-ol
A significant advancement in the synthesis of halogenated derivatives is the copper(II)-mediated iodination of 1-nitroso-2-naphthol (NON) to produce 3-iodo-1-nitrosonaphthalene-2-ol (I-NON). mdpi.comresearchgate.net While direct chlorination and bromination of 1-nitroso-2-naphthol are known, direct iodination is more challenging due to the lower reactivity of molecular iodine. mdpi.comresearchgate.net Previous syntheses of the iodinated product relied on a halogen exchange reaction from the corresponding brominated derivative, which resulted in a modest 60% yield. mdpi.comresearchgate.net
The copper-mediated approach provides a facile and high-yielding route to I-NON. mdpi.com The reaction involves a one-pot process where 1-nitroso-2-naphthol is treated with a copper(II) salt and molecular iodine, followed by the liberation of the final product. mdpi.com The copper center plays a dual role: it protects the oxime nitrogen from oxidative deoximation and directs the iodination to the ortho-position of the hydroxyl group. mdpi.com
Optimization studies have shown that the best results are achieved using specific reactants and molar ratios, leading to a 94% NMR yield of the desired product. mdpi.comresearchgate.net
Table 1: Optimized Conditions for Copper(II)-Mediated Synthesis of 3-Iodo-1-nitrosonaphthalene-2-ol
| Parameter | Optimized Condition |
|---|---|
| Copper Salt | Cu(OAc)₂·H₂O |
| **Molar Ratio (CuII:NON:I₂) ** | 1:2:8 |
| Yield (NMR) | 94% |
Data sourced from MDPI and ResearchGate articles. mdpi.comresearchgate.net
Following the reaction, several copper(II) complexes featuring the newly synthesized iodinated ligand have also been isolated and characterized, such as trans-[Cu(I-NON–H)₂]. mdpi.comresearchgate.net
Mechanistic Insights into Metal-Controlled Reactivity and Ligand Protection
The role of the metal center in the synthesis of this compound derivatives is multifaceted, providing both protection for the ligand and directing the functionalization. mdpi.com In the copper(II)-mediated iodination of 1-nitroso-2-naphthol (NON), the copper ion plays a crucial dual role. mdpi.com
Firstly, the coordination of the deprotonated NON ligand to the copper(II) center protects the oxime nitrogen from oxidative deoximation. mdpi.com This is a significant side reaction that can reduce the yield of the desired product. Secondly, the copper site stabilizes the oxo(1-)-substituent within the benzene (B151609) ring. mdpi.com This stabilization directs the incoming electrophile, in this case, iodine, to the ortho-position, leading to the selective formation of 3-Iodo-1-nitrosonaphthalene-2-ol (I-NON). mdpi.com The conventional activation of iodine by a Lewis acid, which the copper(II) salt can also facilitate, is another contributing factor to the reaction's success. mdpi.comresearchgate.net
Role of Metal Centers in Directing Functionalization
Metal centers are instrumental in directing the functionalization of the 1-nitrosonaphthol scaffold, enabling regioselective synthesis of derivatives. mdpi.com The synthesis of 3-Iodo-1-nitrosonaphthalene-2-ol (I-NON) through copper(II)-mediated iodination of 1-nitroso-2-naphthol (NON) serves as a prime example. mdpi.com The copper(II) center, by coordinating with the NON ligand, directs the iodination to the ortho-position of the hydroxyl group. mdpi.com
This directing effect is a form of ortho-functionalization, a common strategy in organic synthesis to introduce substituents at specific positions on an aromatic ring. The metal's coordination environment influences the electronic properties of the ligand, making certain positions more susceptible to electrophilic attack. In this case, the copper(II) ion activates the substrate for iodination and ensures the high regioselectivity of the reaction. mdpi.com
Synthesis of Substituted this compound Derivatives
Diazotization and Coupling Reactions for Azo-Derivatives
Azo-derivatives of 1-nitrosonaphthalen-2-ol are synthesized through diazotization and coupling reactions. ekb.egicrc.ac.irrecentscientific.com This widely used method in the synthesis of azo dyes involves two main steps. nih.govbeilstein-journals.org First, a primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. ekb.egnih.gov
This diazonium salt is then coupled with a suitable coupling component, in this case, 1-nitrosonaphthalen-2-ol or its derivatives. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the electron-rich naphthol derivative serves as the nucleophile. The reaction conditions, particularly the pH, are crucial for the success of the coupling step. beilstein-journals.org For phenolic couplers like 1-nitrosonaphthalen-2-ol, the reaction is typically carried out under alkaline or slightly acidic conditions to facilitate the formation of the phenoxide ion, which is a more potent nucleophile. beilstein-journals.org
(E)-3-(2-P-Tolyldiazenyl)-1-nitrosonaphthalen-2-ol Synthesis
A novel azo derivative, (E)-3-(2-P-Tolyldiazenyl)-1-nitrosonaphthalen-2-ol (NAD), has been synthesized and characterized. researchgate.netsciencepub.net The synthesis of this compound likely involves the diazotization of p-toluidine (B81030) (4-methylaniline) to form the corresponding diazonium salt. This is followed by a coupling reaction with 1-nitrosonaphthalen-2-ol. The reaction would be carried out under controlled temperature and pH to ensure the formation of the desired azo compound. The structure of the synthesized NAD has been confirmed using various spectroscopic techniques, including FTIR, UV/Vis, ¹H-NMR, and ¹³C-NMR. researchgate.netsciencepub.net
Regioselective and Stereoselective Synthetic Considerations
Controlling the regiochemistry and stereochemistry in the synthesis of this compound derivatives is crucial for developing compounds with specific properties and functions. Research has focused on directing substituents to specific positions on the naphthalene ring and on creating chiral molecules with defined three-dimensional structures.
Regioselectivity
The electrophilic substitution of 1-nitroso-2-naphthol is a key area where regioselectivity is paramount. The presence of the hydroxyl and nitroso groups strongly influences the position of incoming electrophiles. A prime example is the direct halogenation of the ring. While chlorination and bromination have been reported to yield 3-halo-1-nitroso-2-naphthols, direct iodination proves more challenging. mdpi.com
A highly regioselective and efficient method for the synthesis of 3-iodo-1-nitrosonaphthalen-2-ol (B14670819) involves a copper(II)-mediated reaction. mdpi.com This process utilizes a copper(II) salt, such as Cu(OAc)₂·H₂O, to activate molecular iodine and direct the iodination specifically to the C3 position of the 1-nitroso-2-naphthol ring. mdpi.com The copper center plays a multifaceted role: it stabilizes the deprotonated nitrosophenolate form, which is more amenable to electrophilic substitution, and it activates I₂ as an electrophile. mdpi.com The reaction proceeds through the formation of a copper complex, from which the iodinated product is subsequently liberated. mdpi.com This method provides significantly higher yields compared to previous approaches that relied on halogen exchange reactions. mdpi.com
Below is a data table summarizing the optimized conditions for this regioselective iodination.
| Catalyst | Reactant Ratio (CuII:NON:I₂) | Solvent | Yield (%) | Reference |
| Cu(OAc)₂·H₂O | 1:2:8 | CHCl₃/MeOH | 94 | mdpi.com |
Table 1: Optimized conditions for the copper(II)-mediated regioselective iodination of 1-nitroso-2-naphthol (NON).
Stereoselectivity
The development of stereoselective methods, particularly atroposelective syntheses, has enabled the creation of axially chiral biaryls from nitrosonaphthalene precursors. These molecules are of interest for their applications in asymmetric catalysis and materials science.
Chiral phosphoric acids (CPAs) have emerged as effective organocatalysts for the atroposelective functionalization of nitrosonaphthalenes. beilstein-journals.orgresearchgate.net In a notable example, Tan and co-workers demonstrated the CPA-catalyzed atroposelective arene functionalization of nitrosonaphthalene with indoles. beilstein-journals.orgresearchgate.net This nucleophilic aromatic substitution reaction constructs atropisomeric indole-naphthalenes with excellent stereocontrol. researchgate.net DFT calculations have provided insight into the reaction mechanism, suggesting that the stereochemistry is controlled by hydrogen bonding interactions between the catalyst and the substrates. researchgate.net This strategy's utility was further demonstrated in the synthesis of NOBIN (2-amino-2′-hydroxy-1,1′-binaphthyl) derivatives. researchgate.net
Molecular Structure and Spectroscopic Characterization Techniques
Advanced Spectroscopic Modalities for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-Nitrosonaphthalen-2(1H)-one in solution. bharatividyapeeth.edusedoptica.es Studies have confirmed that in solution, the compound predominantly exists in its more stable quinone-oxime tautomeric form. ijamtes.org
¹H NMR: Proton NMR spectra of 1,2-naphthoquinone-1-oxime show distinct signals for the aromatic protons. ijamtes.org The specific chemical shifts can vary slightly depending on the solvent used. sedoptica.es In a study using deuterated chloroform (B151607) (CDCl₃), signals corresponding to the oxime form were clearly observed, confirming its stability. sedoptica.esijamtes.org
¹³C NMR: The ¹³C NMR spectrum provides further evidence for the quinone-oxime structure. The chemical shifts of the carbon atoms in the naphthalene (B1677914) ring system and the carbon of the C=NOH group are consistent with the proposed structure. uni-muenchen.de
| Nucleus | Observed Chemical Shift (ppm) Range | Solvent | Reference |
|---|---|---|---|
| ¹H | 7.04 - 9.26 | [D8]THF | uni-muenchen.de |
| ¹³C | 123.0 - 183.4 | [D8]THF | uni-muenchen.de |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and understanding the electronic properties of this compound.
IR Spectroscopy: The IR spectrum of 1,2-naphthoquinone-1-oxime displays characteristic absorption bands that correspond to its key functional groups. A notable feature is the presence of a C=O stretching vibration, a C=N stretching vibration, and an N-O stretching vibration. ijamtes.orgtsijournals.com The position of these bands provides strong evidence for the quinone-oxime structure, as opposed to the nitroso-phenol tautomer. tsijournals.com In metal complexes, these bands often shift to lower wavenumbers due to coordination. tsijournals.com
UV-Vis Spectroscopy: The electronic absorption spectrum of 1,2-naphthoquinone-1-oxime in various solvents shows distinct absorption bands. ijamtes.org In DMSO, characteristic bands are observed which are attributed to π → π* and n → π* electronic transitions within the molecule. ijamtes.org These transitions are responsible for the compound's color.
| Spectroscopic Technique | Characteristic Bands / Transitions | Observed Values | Reference |
|---|---|---|---|
| IR (cm⁻¹) | ν(C-H) | ~1621 | ijamtes.org |
| ν(C=N) | ~1568 | ijamtes.org | |
| ν(N-O) | ~1136 | ijamtes.org | |
| UV-Vis (nm) in DMSO | π → π | 222 | ijamtes.org |
| π → π | 311 | ijamtes.org | |
| n → π* | 418 | ijamtes.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its molecular formula. uni-muenchen.de The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. uni-muenchen.de Analysis of the fragmentation pattern provides further structural information. For instance, in studies of its metal complexes, fragments corresponding to the loss of carbonyl (CO) ligands and the nitroso (NO) group have been observed. uni-muenchen.de
| Technique | Observed Fragment | m/z Value | Reference |
|---|---|---|---|
| DEI-MS of a Rhenium Complex | [M]⁺ | 470.7 | uni-muenchen.de |
| [M - CO]⁺ | 442.8 | uni-muenchen.de | |
| [M - 2CO]⁺ | 414.8 | uni-muenchen.de | |
| [M - 4CO, -NO]⁺ | 328.9 | uni-muenchen.de |
Conformational Analysis and Tautomeric Equilibria in Solution and Solid State
A key feature of this compound is the existence of tautomeric equilibrium between the nitroso-phenol form and the quinone-monoxime form. bharatividyapeeth.eduresearchgate.net The position of this equilibrium is influenced by the physical state (solid or solution) and the nature of the solvent. bharatividyapeeth.edusedoptica.es
Quinone Monoxime Tautomerism and its Implications
The equilibrium between 1-nitroso-2-naphthol (B91326) and 1,2-naphthoquinone (B1664529) 1-oxime is a well-documented phenomenon. sedoptica.esresearchgate.net In the solid state, infrared spectroscopy and X-ray diffraction have established that the compound exists predominantly, if not exclusively, in the quinone-oxime form. sedoptica.esresearchgate.net This stability in the solid state is attributed to factors such as crystal packing forces and intermolecular interactions.
In solution, the equilibrium is more dynamic and can be influenced by the polarity of the solvent. sedoptica.es NMR studies in various solvents, including chloroform (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO), have shown that the quinone-monoxime form is the major species present. sedoptica.es For 1-nitroso-2-naphthol, the quinone-monoxime tautomer is found to be 100% populated in all solvents studied. sedoptica.es Theoretical calculations have also been employed to understand the relative stabilities of the tautomers, with results indicating that for naphthalene derivatives, the oxime tautomer is more stable than the nitroso form. researchgate.net This contrasts with the parent nitrosophenol, where the nitroso form is slightly more stable. researchgate.net
The predominance of the quinone-oxime tautomer has significant implications for the chemical reactivity and coordination chemistry of the compound, as the oxime group provides a key site for metal chelation. bharatividyapeeth.eduijermt.org
Oxime-Nitrone Tautomerism and Isomerization Pathways
The compound this compound exists predominantly as its quinone-oxime tautomer, 1,2-naphthoquinone 1-monoxime. This structural preference is a classic example of nitroso-phenol/quinone-oxime tautomerism, a dynamic equilibrium between two distinct constitutional isomers. The two primary forms involved in this equilibrium are the nitroso-phenol tautomer (1-nitroso-2-naphthol) and the more stable quinone-oxime tautomer (1,2-naphthoquinone 1-monoxime).
1-Nitroso-2-naphthol (Nitroso Form): This tautomer features a hydroxyl (-OH) group and a nitroso (-N=O) group attached to the naphthalene ring. It is characterized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the oxygen atom of the nitroso group. This form is generally less stable but can be favored in non-polar solvents or in the gas phase.
1,2-Naphthoquinone 1-monoxime (Quinone-Oxime Form): This is the thermodynamically favored tautomer in the solid state and in polar solvents. It possesses a quinonoid ring structure with a carbonyl group (C=O) at the C2 position and an oxime group (=N-OH) at the C1 position. The term "this compound" is a systematic name for this quinone-oxime structure. While the prompt's outline mentions "Oxime-Nitrone Tautomerism," the principal and extensively studied equilibrium for this system is the nitroso-oxime tautomerism. A nitrone (C=N⁺(O⁻)-R) is a distinct functional group and is not a major contributing tautomer in this specific equilibrium under standard conditions.
Further complexity arises from geometric isomerism within the quinone-oxime form. The C=N double bond of the oxime group gives rise to two geometric isomers: syn and anti.
syn-Isomer: The hydroxyl group of the oxime is oriented towards the adjacent carbonyl group at the C2 position.
anti-Isomer: The hydroxyl group of the oxime is oriented away from the carbonyl group.
In the solid state and in solution, the anti-isomer is generally the more stable and dominant form due to reduced steric hindrance and potentially more favorable intermolecular interactions. The isomerization pathway between the syn and anti forms can be facilitated by acid catalysis or photochemical irradiation. The mechanism typically involves protonation of the oxime nitrogen, which reduces the double-bond character of the C=N bond, allowing for rotation, followed by deprotonation to yield the other isomer.
Table 1: Characteristics of Tautomers and Isomers of this compound
| Form | Key Structural Features | Relative Stability | Dominant Conditions |
| Nitroso-Phenol | Aromatic naphthalene ring, -OH group, -N=O group, intramolecular H-bond | Less stable | Non-polar solvents, gas phase |
| Quinone-Oxime (anti) | Quinonoid ring, C=O group, C=N-OH group (OH points away from C=O) | Most stable isomer | Solid state, polar and non-polar solutions |
| Quinone-Oxime (syn) | Quinonoid ring, C=O group, C=N-OH group (OH points toward C=O) | Less stable than anti-isomer due to steric repulsion | Minor component in equilibrium, can be photogenerated |
Solvent Effects on Tautomeric Preferences
The position of the tautomeric equilibrium between the 1-nitroso-2-naphthol and 1,2-naphthoquinone 1-monoxime forms is profoundly influenced by the nature of the solvent. This phenomenon, known as solvatochromism, is readily observed using spectroscopic techniques, particularly UV-Visible absorption spectroscopy. The solvent's polarity, proticity (hydrogen bond donating ability), and basicity (hydrogen bond accepting ability) are critical factors that dictate which tautomer is favored.
In general, the equilibrium shifts toward the more polar quinone-oxime tautomer in solvents of increasing polarity and hydrogen-bonding capacity. This is because polar protic solvents can effectively solvate the polar C=O and N-OH groups of the quinone-oxime form through intermolecular hydrogen bonds, thereby stabilizing it relative to the nitroso-phenol form.
Conversely, the nitroso-phenol tautomer possesses a strong intramolecular hydrogen bond. In non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride), where the solvent cannot compete effectively, this intramolecular bond provides significant stabilization. Therefore, the proportion of the nitroso-phenol tautomer in the equilibrium mixture tends to increase in such non-interactive solvent environments.
Spectroscopic analysis provides clear evidence for this solvent-dependent equilibrium. The quinone-oxime form exhibits a characteristic long-wavelength absorption band (π → π*) typically in the range of 390–420 nm, which is responsible for its yellow color. The nitroso-phenol form has its main absorption bands at shorter wavelengths, generally below 370 nm. By monitoring the intensity of the ~400 nm band in various solvents, one can qualitatively and quantitatively assess the position of the tautomeric equilibrium. An increase in the intensity of this band signifies a shift towards the quinone-oxime form.
Table 2: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents, Demonstrating the Shift in Tautomeric Equilibrium
| Solvent | Polarity (ET(30) / kcal·mol⁻¹) | λmax of Quinone-Oxime Band (nm) | Tautomer Preference |
| Cyclohexane | 31.2 | ~398 | Equilibrium contains a significant fraction of the nitroso-phenol form. |
| Chloroform | 39.1 | 401 | Predominantly quinone-oxime, but nitroso form is detectable. |
| Acetone | 42.2 | 396 | Strongly favors the quinone-oxime form. |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 416 | Overwhelmingly favors the polar quinone-oxime form due to high polarity. |
| Methanol | 55.5 | 398 | Strongly favors the quinone-oxime form due to high polarity and H-bonding. |
| Water | 63.1 | 399 | Almost exclusively exists as the quinone-oxime form due to strong H-bonding. |
Note: Exact λmax values can vary slightly depending on experimental conditions and literature source. The ET(30) scale is a measure of solvent polarity.
Chemical Reactivity and Mechanistic Investigations
Reaction Mechanisms of the Nitroso Group
The nitroso (-NO) group is a unique functional group that can act as both a nucleophile, due to the lone pair of electrons on the nitrogen atom, and as an electrophile at the partially positive nitrogen atom. This dual nature governs its chemical behavior, particularly in reactions such as nucleophilic additions and dimerizations.
Nucleophilic Addition to the Nitroso Function
The chemical reactivity of the nitroso group is comparable to that of a carbonyl group. Nucleophilic addition to the nitroso group proceeds via the attack of an electron pair from a nucleophile onto the nitrogen atom. at.ua This mechanism is fundamental to many reactions involving C-nitroso compounds, leading to a diverse array of products depending on the attacking nucleophile. at.ua For instance, anions generated from primary arylamines can react with substituted nitrobenzenes in a form of nucleophilic substitution of hydrogen, which ultimately leads to the formation of N-aryl-substituted ortho-nitrosoanilines. thieme-connect.com This highlights the electrophilic character of the aromatic system influenced by the nitroso precursor's nitro group, where the nucleophile adds to an activated, unsubstituted carbon atom. thieme-connect.com
Influence of Substituents on Nitroso Reactivity and Dimerization
The reactivity of the aromatic nitroso group is significantly influenced by the electronic effects of other substituents on the aromatic ring. Electron-withdrawing substituents tend to enhance the reactivity of the nitroso function, particularly its tendency to dimerize. at.ua Conversely, electron-donating groups, such as a methoxy (B1213986) group, can deactivate the nitroso function by increasing the electron density and imparting a partial double bond character to the C–N bond, making it stronger and shorter. at.ua
This substituent effect is also evident in nitrosation reactions. Aromatics with electron-withdrawing groups are generally inert to C-nitrosation, while electron-rich aromatic systems are more susceptible to electrophilic attack by nitrosating agents. worktribe.com In the case of naphthols, the directing effect of the hydroxyl group plays a crucial role. The preference for para-nitrosation over ortho-nitrosation is often observed because the phenol (B47542) group can better stabilize the electron-deficient carbon in the Wheland intermediate. worktribe.com However, in the solid state, 1-nitrosonaphthalen-2(1H)-one exists predominantly in its quinone-oxime tautomeric form. mdpi.comresearchgate.net In this form, neighboring molecules can form dimers held together by intermolecular hydrogen bonds. mdpi.com
Photodissociation of Nitroso Dimers and Photochromism
Aromatic nitroso compounds have a strong tendency to form dimers, which exist in equilibrium with the monomeric form. at.ua These dimers are typically yellowish or colorless, while the corresponding monomers are blue or green. at.ua This distinct color difference is the basis for the photochromic behavior observed in many nitroso compounds. at.ua
The photodissociation of nitroso dimers can be induced by UV light, even in the solid state. This process breaks the N-N bond of the dimer, yielding two monomeric nitroso molecules, which results in a visible color change. at.ua The reverse reaction, dimerization, can often be initiated by warming, making the system both photochromic and thermochromic. This phenomenon allows these molecules to serve as models for studying solid-state reaction mechanisms and as potential components in molecular switches for molecular electronics. at.ua
Coordination Chemistry and Metal Complexation
This compound is a highly effective chelating agent for a wide range of metal ions. It typically coordinates to metals in its deprotonated form (1-nitroso-2-naphtholate) as a bidentate ligand, binding through both the nitrogen atom of the nitroso group and the oxygen atom of the adjacent hydroxyl group. researchgate.netrasayanjournal.co.in This forms a stable five-membered chelate ring.
Chelating Properties of this compound with Metal Ions
The ability of this compound to form stable, often colored, complexes has led to its extensive use in analytical chemistry for the detection and preconcentration of metal ions. rasayanjournal.co.infishersci.cachemicalbook.com It has been successfully employed to form complexes with a variety of divalent and trivalent metal ions, including Cu(II), Fe(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Al(III). researchgate.netrasayanjournal.co.in
The formation of mixed-ligand complexes, where this compound is paired with another ligand such as an amino acid, has also been explored. researchgate.net In these octahedral complexes, the deprotonated 1-nitroso-2-naphthol (B91326) and the secondary ligand both act as bidentate ligands, coordinating to the central metal ion. researchgate.net The strong binding affinity is also utilized in creating complexing adsorbents for removing and concentrating trace metals like Pb(II), Cu(II), and Cr(III) from aqueous solutions. fishersci.ca
Synthesis and Structural Diversity of Metal Complexes (e.g., Copper(II) Complexes)
The synthesis of metal complexes with this compound is generally straightforward. For example, copper(II) complexes can be prepared by reacting the ligand with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like methanol. mdpi.comresearchgate.net
Research has revealed significant structural diversity among these metal complexes. For instance, with a substituted ligand like 3-iodo-1-nitrosonaphthalen-2-ol (B14670819), both cis and trans isomers of the copper(II) complex can be synthesized. The cis-Cu(I-NON–H)(I-NON) complex was formed when the pre-formed [Cu(NON–H)₂] complex was treated with iodine, while the trans-[Cu(I-NON–H)₂] isomer was obtained from the direct reaction of the iodinated ligand with copper(II) acetate. mdpi.comresearchgate.net The geometry of these complexes can be influenced by the solvent system used for crystallization, leading to the formation of different solvated adducts, such as trans-[Cu(I-NON–H)₂(THF)₂] and trans-[Cu(I-NON–H)₂(Py)₂]. mdpi.comresearchgate.net X-ray crystallography studies show that the copper(II) center in these complexes can adopt different coordination geometries, including square-pyramidal and octahedral. mdpi.comresearchgate.nete3s-conferences.org
Below are tables summarizing the synthesis and properties of some reported metal complexes of this compound and its derivatives.
Table 1: Synthesis of Copper(II) Complexes with 3-Iodo-1-nitrosonaphthalen-2-ol (I-NON)
| Complex Name | Reactants | Solvent | Key Structural Feature | Reference |
|---|---|---|---|---|
| cis-Cu(I-NON–H)(I-NON) (1) | [Cu(NON–H)₂] and I₂ | CHCl₃/MeOH | cis-(N,N),cis-(O,O) geometry | mdpi.com, researchgate.net |
| trans-[Cu(I-NON–H)₂] (2) | I-NON and Cu(OAc)₂·H₂O | MeOH | Black solid | mdpi.com, researchgate.net |
| trans-[Cu(I-NON–H)₂(THF)₂] (3) | Complex 2 | CHCl₃/THF | trans-(N,N),trans-(O,O) geometry | mdpi.com, researchgate.net |
Table 2: Physical Properties of Mixed Ligand Aluminium(III) Complexes with 1-Nitroso-2-naphthol
| Complex Formula | Color | Decomposition Temp. (°C) | Molar Conductivity (ohm⁻¹ cm² mol⁻¹) | Reference |
|---|---|---|---|---|
| C₂₄H₁₈N₃O₁₀Al | Dark brown | 235d | 31.1 | rasayanjournal.co.in |
| C₂₄H₁₆N₅O₁₄Al | Brownish green | 200d | 41.5 | rasayanjournal.co.in |
Intermolecular Interactions within Metal Complexes, including Halogen Bonding
The tautomer of this compound, 1-nitroso-2-naphthol (NON), and its derivatives serve as effective ligands for transition metals, forming complexes where various intermolecular forces are at play. A notable example involves the study of copper(II) complexes with 3-iodo-1-nitrosonaphthalen-2-ol (I-NON), a derivative of NON. mdpi.comresearchgate.net In these structures, halogen bonding plays a significant role in crystal engineering. researchgate.net
Research into the copper(II)-mediated iodination of 1-nitroso-2-naphthol led to the synthesis of several I-NON-based copper(II) complexes. mdpi.comnih.gov X-ray crystallography studies of these complexes revealed the presence of distinct intermolecular halogen bonds. mdpi.comnih.govgrafiati.com Specifically, in the complex cis-Cu(I-NON–H)(I-NON), halogen bonds involving the organoiodine atoms of the I-NON ligands and the iodine atoms of the triiodide (I₃⁻) counter-ion were identified. mdpi.comresearchgate.net Another complex, trans-[Cu(I-NON–H)₂(THF)₂], exhibited I···O halogen bonds between the iodinated ligands. mdpi.com
The nature of these I···I and I···O interactions was investigated in detail using computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and others, confirming the role of the iodine center of the metal-bound ligand as a halogen bond donor. mdpi.comresearchgate.netnih.gov These noncovalent interactions are crucial in dictating the supramolecular assembly of the metal complexes in the solid state. mdpi.com
| Complex | Type of Halogen Bond | Interacting Atoms | Significance |
|---|---|---|---|
| cis-Cu(I-NON–H)(I-NON) | I···I | Organoiodine of I-NON ligand and Iodine of I₃⁻ anion. mdpi.comresearchgate.net | Demonstrates the role of the iodinated ligand as a halogen bond donor to an anionic species. mdpi.com |
| trans-[Cu(I-NON–H)₂(THF)₂] | I···O | Organoiodine of one I-NON ligand and Oxygen of another I-NON ligand. mdpi.com | Illustrates halogen bonding between the ligands themselves, contributing to the crystal packing. mdpi.com |
Surface Adsorption and Interface Phenomena
Derivatives of this compound have been investigated for their ability to adsorb onto metal surfaces, a phenomenon of significant interest in the field of corrosion inhibition. researchgate.netdergipark.org.tr The adsorption of these organic molecules onto a surface like mild steel in an aggressive acidic environment can form a protective barrier, mitigating the rate of corrosion. sciencepub.net This process is governed by the molecular structure of the compound and its interaction with the metal surface. icrc.ac.ir
Adsorption Mechanisms on Metal Surfaces (e.g., Mild Steel)
The adsorption of 1-nitrosonaphthalen-2-ol derivatives onto a mild steel surface in an acidic medium is a complex process that involves both physical and chemical interactions (physisorption and chemisorption). mdpi.com The mechanism relies on the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons within the molecular structure, which act as active centers for adsorption. dergipark.org.trsciencepub.netugm.ac.id
The process can be described as follows:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is positively charged, and the inhibitor can interact with it through protonated species or via electrostatic attraction to counter-ions (like Cl⁻) already adsorbed on the surface.
Chemisorption: This more direct interaction involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons from the aromatic naphthalene (B1677914) ring system, can be donated to the vacant d-orbitals of the iron atoms on the steel surface. dergipark.org.trsciencepub.net This forms a coordinate-type bond, resulting in a more stable and robust protective film. icrc.ac.irugm.ac.id
Studies on compounds like (E)-3-(2-p-tolyldiazenyl)-1-nitrosonaphthalen-2-ol (NAD) have shown that the adsorption process is exothermic, and the protective film effectively shields the metal from the corrosive environment. sciencepub.net
Adsorption Isotherm Models (e.g., Langmuir Isotherm)
To quantitatively describe the adsorption behavior of these compounds on a metal surface, various adsorption isotherm models are employed. jetir.orgjmaterenvironsci.com These models relate the amount of substance adsorbed onto a surface (surface coverage, θ) to its concentration in the solution at a constant temperature.
For several derivatives of 1-nitrosonaphthalen-2-ol, the adsorption process has been found to be best described by the Langmuir adsorption isotherm. researchgate.netsciencepub.netugm.ac.idresearchgate.netresearchgate.net The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer, with no interaction between the adsorbed molecules. mdpi.com The adherence to this model suggests that the inhibitor molecules form a uniform, single-molecule-thick layer on the mild steel surface. researchgate.netsciencepub.net
The Langmuir isotherm is represented by the equation: C/θ = 1/Kads + C
where C is the inhibitor concentration, θ is the surface coverage, and Kads is the equilibrium constant of the adsorption process. sciencepub.net By plotting C/θ against C, a straight line is obtained, confirming that the adsorption follows the Langmuir model. sciencepub.net The value of Kads can be used to calculate important thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), which provides insight into the spontaneity and strength of the adsorption process. mdpi.comdergipark.org.tr
| Temperature (K) | Kads (L/mol) | ΔG°ads (kJ/mol) | Adsorption Model Fit |
|---|---|---|---|
| 298 | 18518.5 | -34.11 | Langmuir Isotherm |
| 308 | 11111.1 | -34.14 | Langmuir Isotherm |
| 318 | 8333.3 | -34.42 | Langmuir Isotherm |
| 328 | 5263.2 | -34.44 | Langmuir Isotherm |
| 338 | 3703.7 | -34.62 | Langmuir Isotherm |
Data derived from the study by Amoko et al. sciencepub.net The negative values of ΔG°ads indicate a spontaneous adsorption process. The values, being in the range between -20 and -40 kJ/mol, suggest a mechanism involving both physisorption and chemisorption. sciencepub.netmdpi.com
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ossila.com It has been widely applied to predict molecular properties with high accuracy, making it an indispensable tool in modern chemistry. d-nb.infonih.gov
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. physchemres.org
In aromatic C-nitroso compounds, the nitroso group possesses a high-energy HOMO, which contributes significantly to the molecule's photochemical and electrochemical reactivity. at.ua DFT calculations are employed to determine the energies of these frontier orbitals. physchemres.org For instance, the HOMO-LUMO energy gap can be calculated at various levels of theory, such as B3LYP/6-311G(d,p), to understand the electronic transitions and reactivity of the molecule. physchemres.orgijcce.ac.ir A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Analysis of related structures, such as derivatives of 1-nitroso-2-naphthol (B91326), reveals that the distribution of HOMO and LUMO orbitals is key to understanding their interaction capabilities. For example, in studies of corrosion inhibitors, the HOMO is often localized on the aromatic rings, indicating the sites of electron donation, while the LUMO may be distributed across the entire molecule, highlighting potential sites for nucleophilic attack. researchgate.net
| Parameter | Description | Significance in DFT Analysis |
| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate an electron. Its energy level correlates with the ionization potential. A higher HOMO energy indicates a better electron donor. ossila.comresearchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept an electron. Its energy level correlates with the electron affinity. A lower LUMO energy indicates a better electron acceptor. ossila.comresearchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. physchemres.org |
DFT calculations have become a standard and reliable method for the in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnrel.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to compute the magnetic shielding tensors from which chemical shifts are derived. nih.gov The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts, especially when conformational isomers are considered. d-nb.info
For complex organic molecules, comparing DFT-predicted spectra with experimental data is a powerful technique for structural elucidation and assignment verification. rsc.org This approach is particularly valuable for distinguishing between isomers or confirming assignments in crowded spectra. mdpi.com Studies on the derivatives of 1-Nitrosonaphthalen-2(1H)-one, such as 3-Iodo-1-nitrosonaphthalene-2-ol (I-NON), have utilized ¹H and ¹³C{¹H} NMR for characterization, and DFT predictions would be instrumental in assigning the observed signals accurately. mdpi.com The computational cost and the choice of the density functional and basis set are critical factors that influence the accuracy of the predicted chemical shifts. mdpi.com
| Computational Method | Property Predicted | Typical Accuracy |
| GIAO-DFT | ¹H NMR Chemical Shifts | MAE < 0.21 ppm d-nb.info |
| GIAO-DFT | ¹³C NMR Chemical Shifts | MAE < 1.2 ppm d-nb.info |
This compound is the quinone monoxime tautomer of 1-nitroso-2-naphthol. mdpi.com DFT calculations are crucial for determining the relative stabilities of such tautomers by computing their ground-state energies. For many nitrosonaphthols, the quinone monoxime form is found to be more stable than the nitrosophenol form. mdpi.com
Furthermore, DFT is used to model reaction pathways and calculate activation energies, providing insights into reaction mechanisms. For example, the synthesis of 3-Iodo-1-nitrosonaphthalene-2-ol involves the copper(II)-mediated iodination of 1-nitroso-2-naphthol. mdpi.comresearchgate.net DFT studies can elucidate the energetics of this process, mapping the potential energy surface and identifying transition states and intermediates. beilstein-journals.org This allows for a detailed understanding of the reaction's feasibility and selectivity under different conditions. researchgate.net
Quantum Chemical Topology Approaches
Quantum Chemical Topology methods analyze scalar fields derived from quantum mechanics, such as the electron density, to define and characterize chemical concepts like atoms and bonds.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. wikipedia.orgamercrystalassn.org This theory provides a rigorous basis for defining atoms within a molecule and characterizing the nature of chemical bonds. wikipedia.org The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies a chemical bond. amercrystalassn.org
The properties at the BCP, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the interaction. For covalent bonds, ρb is large and ∇²ρb is negative. For closed-shell interactions, such as hydrogen bonds or van der Waals interactions, ρb is small and ∇²ρb is positive. mdpi.com
In studies of a closely related derivative, cis-Cu(I-NON–H)(I-NON), QTAIM analysis at the PBE0-D3BJ level of theory was used to characterize the halogen bonds. mdpi.com The calculated values for electron density and its Laplacian at the BCPs were typical for halogen bonds of weak-to-medium strength. mdpi.com This type of analysis can be applied to this compound to study its intramolecular hydrogen bonds and other non-covalent interactions that define its conformation and crystal packing. rsc.org
| QTAIM Parameter | Definition | Interpretation for Chemical Bonds |
| ρb (Electron Density at BCP) | The value of the electron density at the bond critical point. | Higher values indicate stronger, shared-electron (covalent) interactions. Lower values indicate closed-shell (ionic, hydrogen bond, van der Waals) interactions. mdpi.com |
| ∇²ρb (Laplacian of Electron Density at BCP) | The second derivative of the electron density at the BCP. | A negative value (∇²ρb < 0) indicates a concentration of charge, typical of shared (covalent) interactions. A positive value (∇²ρb > 0) indicates charge depletion, typical of closed-shell interactions. mdpi.com |
| Vb and Gb (Potential and Kinetic Energy Densities) | The potential and kinetic energy densities at the BCP. | These values provide further insight into the nature and strength of the bonding interaction. mdpi.com |
The Electrostatic Potential (ESP) is a real-space function that maps the electrostatic force a positive point charge would experience at any point around a molecule. It is invaluable for predicting reactivity, as it highlights electron-rich (negative ESP, nucleophilic) and electron-poor (positive ESP, electrophilic) regions. araproceedings.com For halogenated compounds like the iodo-derivative of 1-nitroso-2-naphthol, ESP analysis reveals a region of positive potential (a σ-hole) on the halogen atom, which explains its ability to act as a halogen bond donor. mdpi.com
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a chemically intuitive visualization of electron localization. High ELF values correspond to regions of core electrons, covalent bonds, and lone pairs. araproceedings.comwikipedia.org ELF analysis can clearly distinguish bonding regions from non-bonding regions and has been described as a "faithful visualization of VSEPR theory in action". wikipedia.org In the study of the iodo-derivative of 1-nitroso-2-naphthol, ELF analysis was used alongside QTAIM and ESP to provide a comprehensive picture of the non-covalent interactions governing its structure. mdpi.com
Natural Bond Orbital (NBO) and Independent Gradient Model (IGM) Analyses
Natural Bond Orbital (NBO) analysis is a computational method that transforms a complex molecular wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This method allows for the quantitative analysis of charge transfer and intermolecular and intramolecular interactions resulting from electron delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.deresearchgate.net The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edunumberanalytics.com
The Independent Gradient Model (IGM) is another theoretical tool used to identify and visualize weak non-covalent interactions within and between molecules. smu.eduresearchgate.net By analyzing the electron density and its gradient, IGM provides a clear, three-dimensional representation of interaction regions, helping to characterize phenomena like hydrogen bonds and halogen bonds. smu.edu
While direct NBO and IGM analyses on isolated this compound are not extensively detailed in the reviewed literature, a comprehensive study was conducted on its derivative, 3-Iodo-1-nitrosonaphthalen-2-ol (B14670819) (I-NON), within a copper(II) complex, cis-Cu(I-NON–H)(I-NON) (designated as complex 1 ). researchgate.netmdpi.com These analyses were performed at the DFT (PBE0-D3BJ) level to understand the nature of non-covalent interactions, specifically halogen bonds (HaBs), present in the crystal structure of the complex. researchgate.netmdpi.com
The theoretical investigation focused on bimolecular clusters derived from the crystal structure to model the intermolecular interactions. mdpi.com The NBO and IGM analyses, alongside other methods like Quantum Theory of Atoms in Molecules (QTAIM), were instrumental in characterizing I···I and I···O halogen bonds. researchgate.netmdpi.com For instance, in the structure of complex 1 , two distinct I···I halogen bonds were identified, formed between the organoiodine atoms of the I-NON–H and I-NON ligands and the triiodide (I₃⁻) anion of a neighboring molecule. mdpi.com The NBO analysis provided insights into the orbital interactions underlying these bonds, while the IGM analysis visually confirmed the presence and nature of these non-covalent contacts. researchgate.netmdpi.com
Table 1: Selected Noncovalent Interactions in the Copper(II) Complex of an Iodo-Derivative of this compound
| Interaction Type | Interacting Atoms | Distance (Å) | Context | Reference |
|---|---|---|---|---|
| Semicoordinative Bond | Cu1···I4 | 3.59 | Between Cu center and I atom of a neighboring complex molecule | mdpi.com |
| Halogen Bond | I···I | 3.7550 | Type I contact between organoiodine atoms | mdpi.com |
| Halogen Bond | I···O | - | Detected in related complex structures between I-NON-H ligands | mdpi.com |
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the physical movements and interactions of atoms and molecules over time. frontiersin.orgnih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of positions and velocities. frontiersin.org MC simulations, on the other hand, use probabilistic methods to explore the conformational space of a system and calculate thermodynamic properties. researchgate.netresearchgate.net Both methods are extensively applied to investigate molecular adsorption and surface phenomena, offering atomic-level insights that are often inaccessible through experimental means alone. dntb.gov.uarsc.org
Simulation of Molecular Adsorption and Surface Interactions
The adsorption characteristics and surface interactions of derivatives of this compound have been investigated using Monte Carlo simulations, particularly in the context of corrosion inhibition. researchgate.netresearchgate.net One such study focused on (E)-3-(2-(4-chloro-2-nitrophenyl)diazenyl)-1-nitrosonaphthalen-2-ol (CNN), a related compound, to understand its adsorption behavior on a mild steel surface (specifically the Fe(110) plane) in an acidic environment (0.5 M HCl). researchgate.net The Fe(110) surface was chosen for the simulation due to its high stability and well-packed atomic structure. researchgate.net
The simulations, performed using the Forcite module, aimed to model the interaction between the inhibitor molecule (CNN) and the iron surface. researchgate.net The results of the MC simulation indicated a spontaneous adsorption process of the CNN molecule onto the Fe(110) surface. researchgate.netresearchgate.net Spontaneous adsorption is characterized by a negative value for the adsorption energy, which signifies that the process is thermodynamically favorable and that the inhibitor molecules readily form a protective layer on the metal surface without external energy input. dntb.gov.ua This theoretical finding corroborates experimental results showing that the compound acts as an effective corrosion inhibitor for mild steel in acidic media. researchgate.netresearchgate.net
Table 2: Representative Monte Carlo Simulation Parameters for Adsorption of a this compound Derivative on Fe(110) Surface
| Parameter | Description | Typical Finding for Spontaneous Adsorption | Reference |
|---|---|---|---|
| Adsorption Energy (Total) | The total energy released upon adsorption of the molecule on the surface. | Negative Value (e.g., -X kJ/mol) | researchgate.net, dntb.gov.ua |
| Rigid Adsorption Energy | Energy of adsorption without allowing the molecule to change its conformation. | Negative Value | researchgate.net |
| Deformation Energy | Energy required to change the inhibitor's conformation upon adsorption. | Positive Value | researchgate.net |
| Adsorption Energy (d-bands) | Contribution of the metal's d-orbitals to the adsorption energy. | Negative Value | researchgate.net |
These simulations provide a fundamental understanding of how organic molecules like derivatives of this compound interact with metal surfaces, which is crucial for the rational design of new materials for applications such as corrosion protection. researchgate.netresearchgate.net
Advanced Applications and Functional Materials Research
Reagents in Analytical Chemistry
1-Nitrosonaphthalen-2(1H)-one has proven to be a valuable reagent in the field of analytical chemistry, particularly for the detection and quantification of metal ions. Its ability to form stable, colored complexes with various metals is the foundation of its application in this domain.
Applications in Metal Ion Determination and Extraction
This compound is a notable chelating agent that reacts with several metal ions, including iron(III), cobalt(II), nickel(II), and copper(II), to form complexes that are sparingly soluble in water. nih.gov This property has been traditionally exploited for the determination of these metals through liquid-liquid extraction followed by spectrophotometry. nih.gov
To streamline this process, a micellar colorimetric method has been developed. This technique utilizes a surfactant, such as Tween 80, to create a micellar medium that solubilizes the metal-1-nitroso-2-naphthol complexes, thereby avoiding the need for laborious extraction steps. nih.gov The sensitivity of this method in a Tween 80 medium has been shown to be higher for Fe(III) and Co(II) compared to traditional chloroform (B151607) extraction. nih.gov The detection limits for several metal ions using this approach have been quantified, demonstrating its high sensitivity. nih.gov
| Metal Ion | Detection Limit (µg/mL) |
| Fe(III) | 0.024 |
| Co(II) | 0.016 |
| Ni(II) | 0.039 |
| Cu(II) | 0.023 |
This table presents the detection limits for various metal ions using a micellar colorimetric determination method with 1-nitroso-2-naphthol (B91326). nih.gov
Development of Immobilized Reagents for Optical Sensing
The application of this compound extends to the development of optical sensors for metal ion detection. By immobilizing this compound within a transparent polymer matrix, such as a polyvinyl chloride (PVC) membrane, a selective and sensitive optical sensor can be fabricated. analchemres.org
One such application is the creation of an optical sensor for the determination of cobalt(II) ions. analchemres.org In this system, cobalt(II) is first oxidized to cobalt(III), which then forms a stable complex with the immobilized 1-nitroso-2-naphthol, resulting in a color change in the membrane that can be measured by spectrophotometry. analchemres.org The sensor exhibits a linear response to cobalt(II) concentrations in the range of 0.1 to 5.0 mg/L, with a calculated detection limit of 0.03 mg/L. analchemres.org These immobilized reagents demonstrate good reproducibility, a relatively long lifetime, and stability, making them suitable for analyzing real-world samples like tap water, seawater, and spring water. analchemres.org
| Sensor Characteristic | Value |
| Linear Response Range | 0.1 - 5.0 mg/L |
| Detection Limit | 0.03 mg/L |
This table summarizes the performance characteristics of an optical sensor for cobalt(II) based on immobilized 1-nitroso-2-naphthol. analchemres.org
Precursors in Organic Synthesis
The structural framework of naphthols is a valuable starting point for the synthesis of more complex organic molecules, particularly heterocyclic compounds which are of significant interest in medicinal chemistry. researchgate.net
Facilitating the Synthesis of Complex Molecules and Intermediates
While direct use of this compound as a precursor is a specific area of research, the broader class of naphthols, such as 2-naphthol (B1666908), is widely utilized in multicomponent reactions. researchgate.net These reactions are efficient, one-pot processes that allow for the construction of diverse heterocyclic frameworks containing nitrogen and oxygen. researchgate.net The electron-rich aromatic system of the naphthol ring makes it a versatile building block in organic synthesis. researchgate.net The synthesis of 1-aminoalkyl-2-naphthols, for instance, can be achieved through a one-pot, three-component reaction involving a 2-naphthol, an aldehyde, and an amine. ijcmas.com This reaction proceeds through an ortho-quinone methide (o-QM) intermediate, which is generated in situ from the reaction of 2-naphthol with the aldehyde. ijcmas.com
Corrosion Inhibition Studies
The ability of organic compounds to adsorb onto metal surfaces and form a protective layer is a key principle in corrosion prevention. researchgate.netyoutube.com Heterocyclic compounds, in particular, are often effective corrosion inhibitors. jnao-nu.com
Evaluation of Inhibitory Potentials for Metal Protection
Research into the corrosion inhibition properties of this compound and its derivatives is an active area of investigation. The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This can occur through physical adsorption (electrostatic interactions) or chemical adsorption, which involves the sharing of electrons between the inhibitor and the metal atoms. researchgate.net This adsorbed layer acts as a barrier, hindering the contact between the metal and the corrosive environment. researchgate.net
Studies on related compounds, such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), have demonstrated effective corrosion inhibition for cold-rolled steel in acidic environments like hydrochloric acid and sulfuric acid. researchgate.netresearchgate.net The inhibition efficiency of these types of compounds often increases with their concentration. researchgate.netresearchgate.net Polarization studies indicate that such molecules can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net
| Inhibitor System | Metal | Corrosive Medium | Inhibition Type | Adsorption Isotherm |
| PAN and NaCl | Cold-rolled steel | 0.5 M H₂SO₄ | Mixed-type | Langmuir |
| PAN | Cold-rolled steel | 1.0 M HCl | Mixed-type (predominantly anodic) | Langmuir |
This table summarizes the corrosion inhibition characteristics of a related compound, 1-(2-pyridylazo)-2-naphthol (PAN), on steel in acidic media. researchgate.netresearchgate.net
Correlation of Molecular Structure with Inhibition Efficiency
The efficacy of an organic compound as a corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, and its tautomer 2-nitroso-1-naphthol (B92032), several structural features are key to its potential as a corrosion inhibitor. The process of inhibition involves the adsorption of the molecule onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Key structural characteristics contributing to inhibition efficiency include:
Presence of Heteroatoms: The molecule contains both nitrogen and oxygen atoms. These heteroatoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds. This interaction facilitates strong adsorption onto the metal surface.
Aromatic Naphthalene (B1677914) Ring: The extensive π-electron system of the bicyclic naphthalene ring provides another avenue for interaction with the metal surface. The π-electrons can interact with the metal's d-orbitals, enhancing the adsorption process and the stability of the protective film.
Electron Density: The distribution of electron density across the molecule is a critical factor. The nitroso (-N=O) and hydroxyl (-OH) groups influence the electronic landscape of the naphthalene ring. Quantum chemical studies on various organic inhibitors have shown that regions of high electron density, particularly the Highest Occupied Molecular Orbital (HOMO), are often the sites for electron donation to the metal surface. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) can accept electrons from the metal, a process known as back-donation, which further strengthens the inhibitor-metal bond. nih.govorientjchem.org
Chelating Ability: In its 2-nitroso-1-naphthol form, the molecule can act as a bidentate chelating agent. uni-muenchen.de The proximity of the nitroso nitrogen and the hydroxyl oxygen allows it to form stable, five-membered ring complexes with metal ions on the surface. This chelation effect leads to a more robust and stable protective layer compared to simple adsorption.
Catalysis and Polymer Support Systems
Role in Polymer-Supported Catalysts
The function of this compound and its tautomer, 2-nitroso-1-naphthol, as a ligand for metal ions is pivotal to its potential role in catalysis. Attaching such catalytic complexes to polymer supports is a key strategy in green chemistry, aiming to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).
2-nitroso-1-naphthol is an effective chelating ligand, coordinating with metal ions through the nitrogen of the nitroso group and the oxygen of the adjacent hydroxyl group. uni-muenchen.demedcraveonline.com This chelating ability allows it to form stable complexes with a variety of transition metals that are active catalysts for organic reactions.
The integration of these metal complexes into polymer-supported systems involves several considerations:
Immobilization Strategy: The ligand can be attached to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol, through a covalent bond. cmu.edu This can be achieved by first functionalizing the naphthalene ring of the ligand with a reactive group that can then be coupled to the polymer support.
Advantages of Polymer Support:
Catalyst Recovery: The primary advantage is the simplified recovery of the catalyst from the reaction mixture. Since the catalyst is bound to a solid polymer, it can be easily separated by filtration, eliminating the need for complex extraction or distillation processes. nih.gov
Recyclability: The recovered catalyst can often be reused for multiple reaction cycles, which is economically and environmentally beneficial.
Stability: Immobilization can prevent the aggregation of metal nanoparticles and can protect the catalytic center, potentially leading to enhanced stability and a longer catalyst lifetime. nih.gov
Influence of the Polymer Backbone: The polymer is not merely an inert support; it can influence the catalyst's activity and selectivity. The microenvironment created by the polymer matrix can affect the accessibility of substrates to the active sites and may even induce specific stereochemical outcomes in asymmetric catalysis. cmu.edumdpi.com
While specific applications of polymer-supported catalysts based on this compound are a niche research area, its established ability to form stable metal complexes makes it a strong candidate for such systems. researchgate.net The development of these catalysts could be valuable for various organic transformations, including oxidation, reduction, and cross-coupling reactions. mdpi.com
Dye Chemistry and Materials Science
Synthesis of Nitrosonaphthol-Based Dyes and their Properties
In the field of dye chemistry, 2-nitroso-1-naphthol, the tautomer of this compound, serves as a crucial coupling component for the synthesis of various dyes, particularly azo dyes. These dyes are synthesized through a process involving the diazotization of an aromatic amine followed by an azo coupling reaction. scirp.orgsciencepublishinggroup.comsemanticscholar.org
Synthesis Process:
Diazotization: An aromatic amine (e.g., 4-amino benzoic acid) is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺Cl⁻).
Azo Coupling: The prepared diazonium salt solution is then gradually added to a solution of 2-nitroso-1-naphthol, which is typically dissolved in an alkaline medium. The diazonium salt acts as an electrophile and attacks the electron-rich naphthalene ring of the 2-nitroso-1-naphthol, resulting in the formation of an azo dye characterized by the -N=N- chromophore. scirp.orgscirp.org
The properties of the resulting dyes are highly dependent on the molecular structure of both the aromatic amine and the nitrosonaphthol component. These dyes have been successfully applied to various substrates, including leather and polyamide (nylon) fabrics. scirp.orgsciencepublishinggroup.com
Properties and Performance:
Color and Shade: The specific substituents on the aromatic rings influence the electronic properties of the azo chromophore, thereby determining the final color of the dye, which can range from yellow and orange to red and brown. textilelearner.net
Application on Leather: Studies have shown that nitrosonaphthol-based dyes exhibit good exhaustion on both chrome-tanned and vegetable-tanned leather. The exhaustion is often better on chrome-tanned leather, which may be due to the chelating effect between the dye molecules and the chromium present in the leather. scirp.orgscirp.org
Fastness Properties: The fastness of a dye refers to its resistance to fading or running when exposed to various conditions such as washing, light, and perspiration. Nitrosonaphthol-based dyes generally demonstrate good to excellent fastness properties. scirp.orgscirp.orgtextilelearner.net For instance, the presence of groups like -COOH and -OH can lead to intramolecular hydrogen bonding that enhances light fastness. scirp.orgscirp.org
The table below summarizes the fastness properties of a series of nitrosonaphthol-based dyes when applied to tanned leather, rated on a standard scale (typically 1 to 5 for wash/perspiration and 1 to 8 for light fastness, where higher numbers indicate better fastness).
Interactive Table: Fastness Properties of Nitrosonaphthol-Based Dyes on Tanned Leather
| Dye Structure (Based on Aromatic Amine Used) | Wash Fastness | Perspiration Fastness (Acid) | Perspiration Fastness (Alkaline) | Light Fastness |
| Based on 4-aminobenzoic acid | 4-5 | 4-5 | 4-5 | 6 |
| Based on 4-aminophenol | 4 | 4-5 | 4-5 | 7 |
| Based on 4-nitroaniline | 4-5 | 4-5 | 4-5 | 6 |
| Based on 4-methoxyaniline | 4-5 | 4-5 | 4-5 | 7 |
Data sourced from studies on chrome and vegetable tanned leather. scirp.orgscirp.org
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies
The imperative of "Green Chemistry" is reshaping the landscape of chemical synthesis, emphasizing processes that are environmentally benign, energy-efficient, and economically viable. paperpublications.orgrroij.com Traditional syntheses are being re-evaluated in favor of methods that minimize hazardous waste and the use of volatile organic solvents. paperpublications.orgbeilstein-journals.org For the synthesis of 1-Nitrosonaphthalen-2(1H)-one, which is typically prepared from 2-naphthol (B1666908) and nitrous acid, future research is focused on adopting greener principles. wikipedia.org
Key areas for development include:
Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones as they can enhance reaction selectivity, reduce operating temperatures, and minimize reagent-based waste. paperpublications.org Research into novel catalysts, such as zeolites or metallophthalocyanines, could offer regenerable and more efficient pathways for the nitrosation of naphthols. paperpublications.org
Alternative Energy Sources: Non-conventional energy sources like microwave irradiation and mechanochemistry (ball-milling or grinding) are gaining prominence. paperpublications.orgbeilstein-journals.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields for nitrosation reactions in solvent-free systems. academie-sciences.fr "Grindstone chemistry," a form of mechanochemistry, presents an energy-efficient, solvent-free alternative for synthesizing related naphthol derivatives and is a promising avenue for the primary synthesis of this compound. beilstein-journals.orgijcmas.com
Green Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. paperpublications.org Water is an ideal green solvent due to its non-hazardous nature and ease of recovery. paperpublications.org Future research will likely explore aqueous synthetic routes for this compound, potentially using self-assembled nanoreactors or phase-transfer catalysts to facilitate reactions in water. nih.gov
| Parameter | Conventional Method (e.g., Nitrous Acid) | Emerging Green Methodologies |
|---|---|---|
| Reagents | Stoichiometric, potentially hazardous reagents. wikipedia.org | Catalytic, often reusable (e.g., zeolites, metal complexes). paperpublications.org |
| Solvents | Often volatile organic compounds. | Water, ionic liquids, or solvent-free conditions (mechanochemistry). paperpublications.orgbeilstein-journals.orgacademie-sciences.fr |
| Energy | Often requires prolonged heating. | Energy-efficient sources like microwaves or mechanical grinding. paperpublications.orgacademie-sciences.fr |
| By-products | Can generate significant waste requiring treatment. rroij.com | Minimized waste generation ("atom economy"). beilstein-journals.org |
Exploration of Novel Derivatizations and Functionalizations
The core structure of this compound serves as a versatile scaffold for creating new molecules with tailored properties. Research is actively exploring novel derivatizations and functionalizations to expand its applications, particularly in materials science and medicinal chemistry.
Halogenation: A significant advancement is the direct halogenation of the naphthalene (B1677914) ring. A copper(II)-mediated iodination reaction has been developed to produce 3-iodo-1-nitrosonaphthalene-2-ol with a high yield (94%), a notable improvement over previous methods that required harmful reagents like bromine (Br₂). mdpi.com This iodinated derivative serves as a new ligand for creating metal complexes. mdpi.com
Azo-Coupling: The synthesis of novel azo derivatives by coupling diazotized amines to the this compound backbone has yielded promising molecules for industrial applications. researchgate.netresearchgate.net For instance, compounds like (E)-3-(2-P-Tolyldiazenyl)-1-nitrosonaphthalen-2-ol have been synthesized and shown to be effective corrosion inhibitors for mild steel. researchgate.netdergipark.org.tr
Heterocycle Formation: The reactivity of the nitroso and adjacent hydroxyl groups is being exploited to build complex heterocyclic systems. In one-step reactions with α-functionalized ketones, 1-nitroso-2-naphthols can be converted into 2-substituted naphtho[1,2-d] ijamtes.orgsolubilityofthings.comoxazoles. researchgate.net This provides a direct route to a class of compounds with potential biological activity.
Metal Chelation: The ability of this compound to act as a chelating ligand continues to be an area of interest. ijamtes.org Novel metal complexes with a range of metals, including iron, cobalt, nickel, mercury, cadmium, and zinc, have been synthesized. ijamtes.orgtsijournals.com These organometallic compounds are being investigated for their unique spectroscopic properties and potential as antimicrobial agents or catalysts. ijamtes.orgtsijournals.com
| Derivative Class | Example Compound | Synthetic Approach | Emerging Application | Reference |
|---|---|---|---|---|
| Halogenated | 3-Iodo-1-nitrosonaphthalene-2-ol | Copper(II)-mediated iodination of 1-nitroso-2-naphthol (B91326). | Precursor for novel metal complexes, ligand design. | mdpi.com |
| Azo Dyes | (E)-3-(2-(4-chloro-2-nitrophenyl)diazenyl)-1-nitrosonaphthalen-2-ol | Azo coupling of a diazonium salt to the naphthol ring. | Corrosion inhibition for mild steel. | researchgate.net |
| Oxazoles | 2-Substituted naphtho[1,2-d] ijamtes.orgsolubilityofthings.comoxazoles | Reaction with α-functionalized ketones under basic conditions. | Scaffolds for potential anticancer agents. | researchgate.net |
| Metal Chelates | trans-[Cu(I-NON–H)₂(THF)₂] | Reaction of an iodinated derivative with a copper(II) salt. | Study of halogen bonding, potential catalysts. | mdpi.com |
Integration of Experimental and Advanced Computational Techniques
The synergy between experimental work and advanced computational modeling represents a powerful paradigm in modern chemical research. This integrated approach provides deeper insights into the structural, electronic, and reactive properties of this compound and its derivatives, accelerating the discovery and design of new functional molecules.
Corroborating Experimental Findings: In the development of novel corrosion inhibitors, experimental techniques such as weight loss analysis and electrochemical measurements are increasingly coupled with theoretical models. researchgate.netresearchgate.net Quantum mechanical calculations using Density Functional Theory (DFT) and Monte Carlo (MC) simulations are used to corroborate experimental findings. researchgate.net This dual approach confirmed that azo-derivatives of 1-nitrosonaphthalen-2-ol function as mixed-type inhibitors that adsorb onto steel surfaces. researchgate.net
Predicting Molecular Properties: Computational methods are used to predict key molecular properties that govern reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding how a molecule will interact with other species, such as a metal surface. researchgate.netresearchgate.net These theoretical calculations help to explain the observed inhibition efficiencies and guide the design of more effective inhibitors. researchgate.net
Investigating Reaction Mechanisms and Bonding: The integration of experimental and computational techniques is vital for elucidating complex structures and interactions. For example, while X-ray crystallography provided the solid-state structure of copper(II) complexes with 3-iodo-1-nitrosonaphthalene-2-ol, DFT calculations were employed to study the nature of the intermolecular halogen bonds observed in the crystal lattice. mdpi.com Similarly, ab initio calculations are used to assign the electronic spectra of related tautomeric systems, providing a level of detail unattainable through experiments alone. rsc.org The tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms is a key feature that has been investigated using both NMR spectroscopy and computational analysis. researchgate.net
| Research Area | Experimental Techniques | Computational Methods | Combined Insights | Reference |
|---|---|---|---|---|
| Corrosion Inhibition | Gravimetric analysis, Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization. | Density Functional Theory (DFT), Monte Carlo (MC) simulations. | Validation of inhibition efficiency, determination of adsorption mechanism (e.g., Langmuir isotherm), identification of active sites. | researchgate.netresearchgate.net |
| Structural Analysis | X-ray Crystallography, NMR, FTIR, UV-Vis Spectroscopy. | DFT, QTAIM (Quantum Theory of Atoms in Molecules). | Confirmation of molecular structure, elucidation of noncovalent interactions (e.g., halogen and hydrogen bonds). | mdpi.com |
| Tautomerism | NMR Spectroscopy, UV-Vis Spectroscopy. | Ab initio calculations, DFT. | Assignment of spectra to specific tautomers, understanding tautomeric equilibrium in different environments. | rsc.orgresearchgate.net |
Investigation of this compound in Environmental Chemistry Contexts
The presence and behavior of nitrated aromatic compounds in the environment are of significant interest and concern. solubilityofthings.com Research into this compound within environmental chemistry focuses on its dual role: as a potential contaminant and as a valuable analytical tool for monitoring pollutants.
As a chemical species, 1-nitroso-2-naphthol is classified as hazardous, being very toxic to aquatic life (Hazard statement H400). wikipedia.org This toxicity necessitates research into its environmental fate, transport, and degradation pathways to understand its potential impact on ecosystems. Its behavior in various environmental matrices is crucial for developing risk assessment profiles and pollution control strategies. solubilityofthings.com
Conversely, the compound and its sulfonated derivatives are highly effective chelating agents, making them valuable in environmental analysis. mdpi.com Key applications include:
Metal Ion Detection and Removal: Nitrosonaphthols are used as analytical reagents for the determination, extraction, and sorption of metal ions. mdpi.com
Development of Sorbent Materials: Researchers have prepared complexing adsorbents by immobilizing sulfonated nitrosonaphthols onto silica (B1680970) particles. grafiati.com These materials are designed for the selective capture and preconcentration of metal ions from aqueous solutions, which is a critical step in water quality monitoring and remediation. grafiati.com
Future research in this area will likely focus on developing more sensitive and selective sensors based on this scaffold for detecting environmental contaminants. Furthermore, studies on its biodegradability and photochemical degradation will be essential to fully characterize its environmental lifecycle.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Nitrosonaphthalen-2(1H)-one, and how can its purity be validated?
- Synthesis : Nitroso derivatives of naphthalenones are typically synthesized via nitrosation of the parent compound using nitrous acid (HNO₂) or nitrosonium salts under controlled acidic conditions. For example, analogous syntheses of naphthalenol derivatives involve hydroxylamine hydrochloride in ethanol with KOH as a base, followed by neutralization .
- Purity Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., molecular formula C₁₀H₇NO₂) and gas chromatography-mass spectrometry (GC-MS) for detecting impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can verify structural integrity, referencing IUPAC-standardized chemical shifts .
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?
- Thermal Stability : Thermochemical data for naphthalene derivatives (e.g., 1-Naphthalenol) suggest decomposition above 200°C, but nitroso compounds are generally more sensitive. Store at –20°C in amber vials to prevent photodegradation .
- Light Sensitivity : Nitroso groups are prone to photoisomerization; UV-Vis spectroscopy can monitor degradation kinetics under controlled light exposure .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR can identify aromatic proton environments (δ 7.0–8.5 ppm for naphthalene systems) and nitroso-group coupling. ¹³C NMR resolves carbonyl (C=O) and nitroso (N=O) carbons .
- IR Spectroscopy : Detect characteristic N=O stretching vibrations (~1500 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- DFT Modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, electron-deficient nitroso groups direct electrophiles to ortho/para positions on the naphthalene ring. Compare with experimental data from analogous compounds like 2-Naphthoyl chloride .
Q. What experimental strategies resolve contradictions in reported reaction yields for nitroso-naphthalenone derivatives?
- Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of nitrosating agents. For instance, notes that prolonged reflux (>12 hours) with hydroxylamine hydrochloride improves yields in similar syntheses .
- Mechanistic Analysis : Use kinetic studies (e.g., in-situ IR) to identify rate-limiting steps, such as nitroso-group formation versus ring activation .
Q. How does this compound interact with transition-metal catalysts in cross-coupling reactions?
- Coordination Studies : The nitroso group can act as a ligand for metals like palladium or copper. X-ray crystallography of metal complexes (e.g., with Pd(PPh₃)₄) reveals binding modes. Compare with phosphine-containing ligands in , which show similar coordination behavior .
Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic naphthalene derivatives?
- Toxicity Mitigation : Refer to toxicological profiles for naphthalene ( ), which highlight respiratory and dermal hazards. Use fume hoods, nitrile gloves, and LC-MS-grade solvents to minimize exposure .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
